4-(Ethylamino)butane-1-sulfonic acid

Description

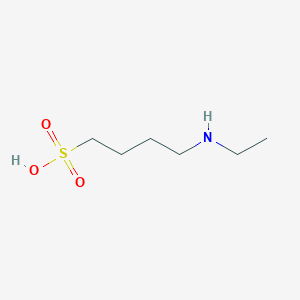

Structure

3D Structure

Properties

IUPAC Name |

4-(ethylamino)butane-1-sulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO3S/c1-2-7-5-3-4-6-11(8,9)10/h7H,2-6H2,1H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZHUATYDDMJYAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCCCS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80597847 | |

| Record name | 4-(Ethylamino)butane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89585-27-3 | |

| Record name | 4-(Ethylamino)butane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: A Note on Scientific Diligence with Novel Reagents

An In-depth Technical Guide to 4-(Ethylamino)butane-1-sulfonic acid (CAS 89585-27-3)

In the landscape of drug discovery and chemical research, we often encounter compounds with limited publicly available data. This compound (CAS 89585-27-3) is one such entity. While a specific, verified Safety Data Sheet (SDS) is not readily accessible in public databases as of this writing, this guide has been constructed to serve the experienced researcher. It provides a framework for safe handling and potential application based on first principles of chemical reactivity, data from structurally related analogs, and established best practices in the laboratory. This document is not a substitute for a manufacturer-provided SDS but is intended to empower the scientist to perform a robust risk assessment and make informed experimental decisions.

Compound Identity and Physicochemical Profile

This compound is a zwitterionic organic compound, possessing both a basic secondary amine and a strongly acidic sulfonic acid group. This dual functionality dictates its physical properties and potential chemical behavior.

Its identity is established by its unique CAS number and molecular structure.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 89585-27-3 | [1][2] |

| Molecular Formula | C₆H₁₅NO₃S | [2][3] |

| Molecular Weight | 181.25 g/mol | [2][3] |

| Appearance | Solid (predicted) | Inferred |

| Water Solubility | Soluble (predicted) | [4] |

| pKa (Sulfonic Acid) | < 2 (predicted) | Inferred |

| pKa (Amine) | ~10-11 (predicted) | Inferred |

Rationale: The presence of the highly polar sulfonic acid and amino groups suggests high water solubility.[4] Sulfonic acids are strong acids, while secondary amines are moderately basic, leading to the predicted pKa values. This zwitterionic nature at physiological pH is a key consideration for its use in biological systems.

Pro-Forma Hazard Analysis and Risk Mitigation

In the absence of a specific SDS, a risk assessment must be constructed based on the known hazards of the functional groups present and data from analogous compounds.

Anticipated Hazards Based on Chemical Structure

-

Skin and Eye Irritation/Corrosion: Alkanesulfonic acids, while strong acids, may not be as corrosive as mineral acids, but direct contact should be avoided. Some sulfonic acids can cause skin irritation, and related compounds are classified as causing skin corrosion or serious eye damage.[5][6] Assume this compound is, at a minimum, a severe irritant to the eyes and skin.

-

Respiratory Irritation: Dust or aerosols may cause respiratory irritation.[7] This is a common hazard for many fine chemical powders.

-

Harmful if Swallowed: Related sulfonic acid derivatives are classified as harmful if swallowed.[5][6]

Essential Protocol: New Chemical Risk Assessment Workflow

Before any bench work commences, a thorough and documented risk assessment is mandatory. This process is not a mere formality; it is a critical scientific control.

Caption: Risk assessment workflow for a novel chemical reagent.

Standard Operating Procedure (SOP) for Safe Handling

This protocol is designed as a baseline for handling gram-scale quantities in a research setting.

-

Preparation and Engineering Controls:

-

Verify that a chemical fume hood is certified and functioning correctly.

-

Ensure an eye wash station and safety shower are accessible and unobstructed.[8]

-

Place a spill kit containing a suitable absorbent material (e.g., vermiculite) and a weak base (e.g., sodium bicarbonate for potential acid neutralization) nearby.

-

-

Personal Protective Equipment (PPE):

-

Wear standard nitrile gloves. For prolonged handling, consider thicker gloves or double-gloving.

-

Wear chemical splash goggles that provide a full seal around the eyes.[9]

-

Wear a buttoned lab coat.

-

-

Weighing and Aliquoting:

-

Conduct all manipulations of the solid compound within a ventilated enclosure or chemical fume hood to prevent inhalation of dust.[7]

-

Use anti-static weighing dishes to minimize dispersal of fine powder.

-

Clean spatulas and surfaces immediately after use.

-

-

Dissolution:

-

Add the solid compound slowly to the solvent (e.g., water, buffer) while stirring. Never add solvent to the bulk solid.

-

Be aware that dissolution of acids can be exothermic. Monitor for any temperature changes.

-

-

Storage:

-

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[10]

-

Keep it segregated from strong oxidizing agents and strong bases.

-

-

Waste Disposal:

-

Dispose of all waste (including contaminated PPE) in accordance with institutional and local environmental regulations. Do not discharge to drains.[8]

-

Potential Applications in Research and Drug Development

The structure of this compound suggests several potential roles in scientific research, particularly within drug development. Sulfonic acids and their derivatives are foundational in medicinal chemistry.[11][12]

Role as a Biochemical Buffer

Like the well-known Good's buffers (e.g., HEPES, PIPES), which are also sulfonic acid derivatives, this compound has the potential to be an effective biological buffer. Its predicted amine pKa of ~10-11 makes it unsuitable for most physiological cell culture (pH 7.4), but it could be valuable for biochemical assays, enzyme kinetics, or chromatography at higher pH ranges.

Building Block in Synthetic Chemistry

The secondary amine provides a reactive handle for further synthetic elaboration. It can undergo N-alkylation, acylation, or be used in reductive amination to build larger, more complex molecules. This makes it a potentially useful intermediate for creating novel compound libraries for screening.

Pharmaceutical Salt Formation

Sulfonic acids are widely used to form stable, crystalline salts of basic active pharmaceutical ingredients (APIs).[13][14] This is a critical step in drug development to improve an API's solubility, stability, and bioavailability. This compound could be explored as a novel counter-ion for basic drug candidates.

Caption: The versatile roles of sulfonic acids in pharmaceutical R&D.

Analytical Characterization

Proper characterization is essential to confirm the identity and purity of any research compound.

Table 2: Recommended Analytical Methodologies

| Technique | Purpose | Key Considerations |

|---|---|---|

| ¹H and ¹³C NMR | Structure Confirmation | Use a deuterated solvent like D₂O or DMSO-d₆. Confirm expected chemical shifts and splitting patterns for the ethyl and butyl chains. |

| LC-MS | Purity Assessment & Mass Verification | A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water with a formic acid modifier would be a good starting point for analysis.[15] The mass spectrometer should be set to detect the expected [M+H]⁺ and/or [M-H]⁻ ions. |

| FTIR | Functional Group Identification | Look for characteristic stretches for S=O (~1350, 1175 cm⁻¹), S-O (~1050 cm⁻¹), and N-H (~3300-3500 cm⁻¹). |

| Elemental Analysis | Purity Confirmation | Provides the percentage of C, H, N, and S, which can be compared to the theoretical values calculated from the molecular formula. |

Conclusion

This compound is a compound with clear potential as a tool in chemical and pharmaceutical research. While comprehensive safety data is not yet widely disseminated, a diligent, first-principles approach to risk assessment and handling allows for its safe use in a controlled laboratory environment. Its zwitterionic nature and reactive amine handle make it an intriguing candidate for applications ranging from biochemical buffering to the synthesis of novel therapeutics. As with any novel reagent, the responsibility for safety and scientific validity rests with the end-user.

References

-

U.S. Environmental Protection Agency. (2025, October 15). This compound - HTTr Summary. EPA Comptox Chemicals Dashboard. [Link]

-

Pharmaffiliates. 4-(Ethyl(m-tolyl)amino)butane-1-sulfonic Acid. [Link]

-

RCI Labscan Limited. (2023, May 2). Safety Data Sheet: Sodium 1-butanesulfonate Anhydrous. [Link]

-

SIELC Technologies. (2018, May 16). Separation of 4-((4-(Diethylamino)phenyl)amino)butane-1-sulphonic acid on Newcrom R1 HPLC column. [Link]

-

PubChem. 1-Butanesulfonic acid, 4-[(4-aminophenyl)butylamino]-. [Link]

-

Fisher Scientific. (2023, October 19). Safety Data Sheet: 1-Butane sulfonic acid sodium salt. [Link]

-

Khaligh, N. G. (2014). 4-(Succinimido)-1-butane sulfonic acid as a Brönsted acid catalyst for synthesis of pyrano[4,3-b]pyran derivatives under solvent-free conditions. Chinese Chemical Letters, 25(12), 1603-1606. [Link]

-

MOLBASE. butane-1-sulfonic acid. [Link]

-

Journal of Population Therapeutics & Clinical Pharmacology. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]

-

American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

-

ResearchGate. Scheme 1: Synthesis of 4-(succinimido)-1-butane sulfonic acid (SBSA). [Link]

-

Capital Resin Corporation. (2024, March 25). How the Pharmaceutical Industry Uses Aromatic Sulfonic Acids. [Link]

-

Advanced Journal of Chemistry-Section B. (2025, April 23). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]

Sources

- 1. CompTox Chemicals Dashboard [comptox.epa.gov]

- 2. 89585-27-3 CAS|this compound|生产厂家|价格信息 [m.chemicalbook.com]

- 3. butane-1-sulfonic acid-Molbase [molbase.com]

- 4. CAS 14064-34-7: 4-Amino-1-butanesulfonic acid | CymitQuimica [cymitquimica.com]

- 5. beta.lakeland.edu [beta.lakeland.edu]

- 6. tcichemicals.com [tcichemicals.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. rcilabscan.com [rcilabscan.com]

- 10. echemi.com [echemi.com]

- 11. ajchem-b.com [ajchem-b.com]

- 12. researchgate.net [researchgate.net]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. capitalresin.com [capitalresin.com]

- 15. 4-((4-(Diethylamino)phenyl)amino)butane-1-sulphonic acid | SIELC Technologies [sielc.com]

Introduction: The Pivotal Role of Zwitterionic Buffers in Modern Life Sciences

An In-Depth Technical Guide to Zwitterionic Butanesulfonic Acid Buffers for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of biological and pharmaceutical research, maintaining precise and stable pH conditions is not merely a procedural formality; it is the bedrock upon which reliable and reproducible experimental outcomes are built. While classic buffers like phosphates and Tris have their utility, they are often plagued by limitations such as temperature-dependent pKa shifts, interaction with metal ions, and membrane permeability. This has led to the ascendancy of zwitterionic buffers, a class of compounds that possess both a positive and a negative charge, rendering them highly polar and largely impermeable to biological membranes.

Among the most robust and versatile of these are the zwitterionic butanesulfonic acid derivatives. Characterized by a sulfonic acid group with a low pKa and a tertiary or quaternary amino group, these buffers offer exceptional pH stability across a wide range of temperatures and minimal interaction with biological macromolecules. This guide provides a comprehensive exploration of the core principles, practical applications, and detailed methodologies associated with the use of zwitterionic butanesulfonic acid buffers, empowering researchers to harness their full potential in demanding applications ranging from protein crystallography to complex drug formulation.

Physicochemical Properties and Advantages

The unique molecular architecture of butanesulfonic acid buffers underpins their superior performance characteristics. The presence of a strong acidic group (sulfonic acid) and a basic group (amino group) results in a net charge of zero at their isoelectric point, yet they remain highly soluble in aqueous solutions due to their ionic character.

Key Physicochemical Characteristics of Common Butanesulfonic Acid Buffers

| Buffer | pKa at 25°C | Buffering Range | ΔpKa/°C | Metal Binding |

| AMPSO | 9.00 | 8.3–9.7 | -0.015 | Negligible |

| CAPSO | 9.60 | 8.9–10.3 | -0.018 | Negligible |

| CHAPS | - | - | - | Varies |

| CHAPSO | - | - | - | Varies |

-

pKa Stability: The pKa values of butanesulfonic acid buffers exhibit minimal change with temperature fluctuations, a critical attribute for experiments conducted under varying thermal conditions.

-

Minimal Biological Interactions: Their zwitterionic nature at physiological pH ensures they do not readily cross cell membranes and have a low propensity for interacting with enzymes or metal ions, thus preserving the integrity of the biological system under investigation.

-

High Solubility: Despite their zwitterionic character, they are highly soluble in water, allowing for the preparation of concentrated stock solutions.

Core Applications in Research and Development

The advantageous properties of butanesulfonic acid buffers have led to their widespread adoption in a multitude of scientific disciplines.

Protein Crystallography and Structural Biology

The formation of high-quality protein crystals is exquisitely sensitive to pH. The stability and non-interactive nature of buffers like AMPSO and CAPSO make them ideal for screening and optimizing crystallization conditions, preventing unwanted precipitation and promoting the growth of well-ordered crystals.

High-Performance Liquid Chromatography (HPLC) and Electrophoresis

In separation sciences, maintaining a constant pH of the mobile phase is crucial for achieving reproducible retention times and peak resolutions. Butanesulfonic acid buffers provide stable pH environments for the separation of proteins, peptides, and other biomolecules.

Cell Culture and Bioprocessing

The viability and growth of cultured cells are critically dependent on a stable extracellular pH. The membrane-impermeable nature of these zwitterionic buffers ensures that they do not alter intracellular pH, making them suitable for use in cell culture media.

Drug Formulation and Stability Studies

In the pharmaceutical industry, ensuring the long-term stability of protein-based therapeutics is a significant challenge. Zwitterionic buffers can be employed in formulations to maintain the native conformation and prevent aggregation of biopharmaceuticals.

Experimental Protocols: A Practical Guide

Protocol 1: Preparation of a 1 M Stock Solution of AMPSO

-

Weighing: Accurately weigh 227.30 g of AMPSO powder.

-

Dissolution: In a 1 L beaker, add approximately 800 mL of high-purity, deionized water.

-

Mixing: While stirring with a magnetic stirrer, slowly add the AMPSO powder to the water.

-

pH Adjustment: The pH of the resulting solution will be acidic. Adjust the pH to the desired value (typically around 9.0 for stock solutions) by adding a strong base, such as 10 N NaOH, dropwise. Monitor the pH continuously with a calibrated pH meter.

-

Final Volume: Once the target pH is reached, transfer the solution to a 1 L volumetric flask and add deionized water to the mark.

-

Sterilization and Storage: For cell culture applications, sterilize the buffer solution by filtration through a 0.22 µm filter. Store the stock solution at 4°C.

Protocol 2: Buffer Exchange of a Protein Sample using Dialysis

-

Sample Preparation: Prepare the protein sample in its initial buffer.

-

Dialysis Tubing Preparation: Cut a suitable length of dialysis tubing (with an appropriate molecular weight cut-off) and hydrate it according to the manufacturer's instructions.

-

Sample Loading: Load the protein sample into the dialysis tubing and securely close both ends.

-

Dialysis: Immerse the sealed dialysis bag in a large volume (at least 100 times the sample volume) of the desired butanesulfonic acid buffer at the target pH and concentration.

-

Incubation: Gently stir the buffer at 4°C for at least 4 hours, or overnight for complete exchange.

-

Buffer Change: For optimal exchange, perform at least two changes of the external buffer.

-

Sample Recovery: Carefully remove the dialysis bag and recover the protein sample, which is now in the desired butanesulfonic acid buffer.

Visualizing Key Concepts

Caption: General structure of a zwitterionic butanesulfonic acid buffer.

Caption: Workflow for selecting an appropriate zwitterionic buffer.

Conclusion: Advancing Research Through Optimal Buffering

Zwitterionic butanesulfonic acid buffers represent a cornerstone of modern biochemical and pharmaceutical research. Their inherent stability, minimal biological reactivity, and high solubility provide a reliable foundation for a vast array of experimental systems. By understanding the fundamental principles that govern their behavior and by adhering to meticulous preparation and application protocols, researchers can significantly enhance the quality, reproducibility, and validity of their scientific endeavors. As the complexity of biological research continues to evolve, the strategic selection and implementation of advanced buffering systems like the butanesulfonic acid derivatives will remain a critical determinant of success.

References

-

Good, N. E., et al. (1966). Hydrogen Ion Buffers for Biological Research. Biochemistry, 5(2), 467–477. [Link]

-

Ferguson, W. J., et al. (1980). Hydrogen ion buffers for biological research. Analytical Biochemistry, 104(2), 300-310. [Link]

-

Kandegedara, A., & Rorabacher, D. B. (1999). Noncomplexing Tertiary Amines as "Better" Buffers Covering the Range of pH 3−11. Temperature Dependence of Their pKa Values. Analytical Chemistry, 71(15), 3140–3144. [Link]

- Gueffry, D. (Ed.). (2009). Buffers: A guide for the preparation and use of buffers in biological systems. EMD Biosciences.

- Voziyan, P. A., & Fisher, M. T. (2000). 3-(N-morpholino)propanesulfonic Acid (MOPS) and 2-(N-morpholino)ethanesulfonic Acid (MES)

Technical Guide: Solubility Profile & Physicochemical Analysis of 4-(Ethylamino)butane-1-sulfonic Acid

Topic: Solubility of 4-(Ethylamino)butane-1-sulfonic acid in water vs. organic solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This guide provides a comprehensive physicochemical analysis of This compound (CAS: 89585-27-3), a zwitterionic amino-sulfonic acid structurally related to Homotaurine and Good’s buffers.

The compound exhibits a distinct solubility dichotomy: high aqueous solubility driven by strong ion-dipole interactions and negligible solubility in non-polar organic solvents due to high crystal lattice energy. This profile is critical for researchers utilizing the molecule as a buffering agent, a pharmaceutical intermediate, or a zwitterionic surfactant. Accurate quantification requires specific detection strategies (ELSD, CAD, or derivatization) due to the absence of a UV-active chromophore.[1][2]

Molecular Architecture & Physicochemical Basis

Structural Analysis

This compound consists of a four-carbon aliphatic chain separating a secondary amine and a sulfonic acid group.

-

Chemical Formula:

-

Molecular Weight: 181.25 g/mol

-

Core Feature: Zwitterionic "Inner Salt" Formation

Ionization State & pKa

Understanding the ionization state is the prerequisite for predicting solubility.

-

Sulfonic Acid Group (

): Strongly acidic with a pKa -

Secondary Amine Group (

): Basic with a predicted pKa

Conclusion: In water and polar solvents (pH 3–10), the molecule exists predominantly as a zwitterion (

Solubility Profile: Water vs. Organic Solvents

The solubility behavior follows the principle of "like dissolves like," but with a specific emphasis on the energy required to break the ionic crystal lattice.

Comparative Solubility Table

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Aqueous | Water, | High (>500 mM) | Strong ion-dipole hydration shells stabilize the zwitterionic charges, overcoming lattice energy. |

| Polar Protic | Methanol, Ethanol | Low to Moderate | Solubility decreases as carbon chain length of the alcohol increases. Often used as anti-solvents for recrystallization. |

| Polar Aprotic | DMSO, DMF | Moderate | High dielectric constant allows some solvation, but lacks the hydrogen-bond donor capability of water to stabilize the sulfonate anion efficiently. |

| Non-Polar | Hexane, Toluene, DCM | Insoluble | Inability to solvate charges; solvent-solute interactions cannot overcome the strong electrostatic forces of the crystal lattice. |

Thermodynamic Mechanism

The dissolution of this compound involves two competing energetic terms:

-

Lattice Energy (

): High. The electrostatic attraction between the ammonium cation and sulfonate anion in the solid state forms a tight, high-melting-point crystal lattice. -

Solvation Energy (

):-

In Water: The hydration energy is highly exothermic, compensating for the lattice energy.

-

In Organics: The solvation energy is insufficient to break the ionic lattice, resulting in precipitation.

-

Visualization: Solvation Dynamics

The following diagram illustrates the competitive interaction between the crystal lattice and solvent molecules.

Caption: Thermodynamic decision tree showing how solvent dielectric properties determine the fate of the zwitterionic solid.

Experimental Protocols

Solubility Measurement (Shake-Flask Method)

Objective: Determine the saturation solubility in a specific solvent.

-

Preparation: Add excess solid this compound to 5 mL of the target solvent in a glass vial.

-

Equilibration: Agitate at 25°C for 24–48 hours.

-

Note: For water, ensure pH is recorded, as self-buffering capacity will dictate the pH.

-

-

Separation: Filter the suspension through a 0.22 µm PTFE (for organics) or PES (for water) syringe filter.

-

Quantification: Analyze the filtrate using the detection methods below.

Detection & Quantification Strategies

Critical Challenge: This molecule lacks a UV-active chromophore (no aromatic rings or conjugated double bonds). Standard UV detection at 254 nm will fail.

Method A: HPLC-ELSD / CAD (Recommended)

Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) are "universal" detectors ideal for non-chromophoric zwitterions.

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or Amide column. Do not use standard C18 as the compound will elute in the void volume.

-

Mobile Phase: Acetonitrile/Water with 10mM Ammonium Acetate (pH 5.0).

-

Mechanism: Analyte is nebulized; solvent evaporates; solid particles scatter light (ELSD) or transfer charge (CAD).

Method B: Pre-Column Derivatization (UV/Fluorescence)

If ELSD is unavailable, react the amine with a chromophore.

-

Reagent: o-Phthalaldehyde (OPA) or FMOC-Cl.

-

Reaction: Primary/Secondary amine reacts to form a highly fluorescent/UV-active derivative.

-

Detection: FLD (Ex: 340nm, Em: 455nm) or UV at 338 nm.

Analytical Workflow Diagram

Caption: Decision matrix for selecting the appropriate analytical method based on available instrumentation.

Applications & Implications

Buffer Synthesis

As a structural analog to Good's Buffers (e.g., MES, HEPES), this molecule is valuable for biological buffering in the pH 9–11 range (governed by the amine pKa). Its high water solubility and membrane impermeability (due to charge) make it suitable for organelle isolation buffers.

Pharmaceutical Formulation

-

Salt Formation: Can serve as a counter-ion for basic drugs (forming sulfonate salts) or acidic drugs (forming amine salts) to modulate solubility.

-

Purification: The insolubility in ethanol allows for purification via antisolvent precipitation . Dissolve crude material in minimal water, then slowly add cold ethanol to crystallize the pure zwitterion.

References

-

BenchChem. (n.d.). This compound | CAS 89585-27-3. Retrieved from

-

ChemicalBook. (n.d.). This compound Properties and Suppliers. Retrieved from

-

Benoit, R. L., et al. (1988). Solvent effect on the solution, ionization, and structure of aminosulfonic acids. Canadian Journal of Chemistry. Retrieved from

-

Sielc Technologies. (2018). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. Retrieved from

-

Molecules Journal. (2023). In Vitro Permeability Study of Homotaurine Using HPLC-FLD. Retrieved from

Sources

Comparative Technical Analysis: MES vs. 4-(Ethylamino)butane-1-sulfonic acid

[1]

Executive Summary: The "pH Gap"

In drug development and biochemical assays, buffer selection is dictated by the pKa of the buffering amine.[1]

-

MES is the industry standard for slightly acidic to neutral environments.[1] It is the "workhorse" for stabilizing proteins that denature at high pH or for assays requiring a physiological pH mimic (e.g., plant cell culture, specific enzymatic pathways).[1]

-

This compound is a high-pH specialist .[1] It belongs to the "Butane" series of Good's buffers (analagous to CABS).[1] It is used when maintaining alkalinity is critical, such as in capillary zone electrophoresis (CZE) to ensure full ionization of analytes or in studying enzymes with high pH optima.[1]

Key Takeaway: These two are not interchangeable. They sit on opposite ends of the biological pH spectrum.[1]

Chemical Physics & Mechanism[1]

The functional difference between these two buffers is driven by two structural factors: Cyclization and Chain Length .[1]

Structural Comparison

| Feature | MES | This compound |

| Structure | Morpholine Ring (Cyclic) + Ethane Spacer | Ethylamine (Acyclic) + Butane Spacer |

| Amine Type | Tertiary (in ring context, behaves as secondary) | Secondary Acyclic |

| Spacer Length | 2 Carbons (Ethane) | 4 Carbons (Butane) |

| Electronic Effect | Oxygen in morpholine ring withdraws electrons, lowering pKa .[1][2] | Ethyl group donates electrons; Butane spacer reduces sulfonate's pull, raising pKa . |

| pKa (25°C) | 6.15 | ~10.7 (Inferred from CABS analog) |

| Buffer Range | pH 5.5 – 6.7 | pH 9.5 – 11.0 |

The "Spacer Effect" on pKa

The distance between the sulfonic acid group (

-

In MES (Ethane spacer): The negative sulfonate is close (2 carbons) to the nitrogen.[1] Through the inductive effect, it pulls electron density, making the protonated nitrogen more acidic (easier to lose a proton).[1] This results in a lower pKa (6.15).[1]

-

In the Butane Derivative: The sulfonate is far away (4 carbons).[1] The inductive withdrawal is negligible.[1] Furthermore, the ethyl group (electron donor) stabilizes the protonated state.[1] This results in a much higher pKa (>10), making it a basic buffer.[1]

Visualization: Structural & pKa Logic

The following diagram illustrates the chemical divergence between the two buffers.

Caption: Structural causality: The 4-carbon spacer in the ethylamino derivative isolates the amine from the sulfonate, resulting in a significantly higher operational pH compared to MES.[1]

Functional Comparison Table

This table consolidates the critical parameters for researchers selecting between these buffers.

| Parameter | MES | This compound |

| CAS Number | 4432-31-9 | 89585-27-3 |

| Primary Application | Cell culture, PAGE, Protein Purification | Capillary Electrophoresis, High-pH Enzymology |

| Metal Binding | Negligible (Good's Buffer criteria) | Low (Secondary amines bind less than primary, but higher risk than MES) |

| UV Interference | Minimal (< 260 nm) | Minimal (Transparent in standard UV range) |

| Temp.[1][3] Coefficient (dpKa/dT) | -0.011 pH/°C (Very stable) | ~ -0.03 pH/°C (Typical for acyclic amines) |

| Solubility | High (Water) | Moderate to High (Water) |

| Membrane Permeability | Impermeable (Zwitterionic) | Impermeable (Zwitterionic) |

Applications & Workflows

MES: The Biological Standard

MES is the buffer of choice when the pH must be kept slightly lower than physiological (pH 7.[1][3]4) to prevent disulfide bond oxidation or to mimic specific organelle environments (e.g., Golgi/Lysosome).[1]

-

Workflow: SDS-PAGE Running Buffer MES is used in Bis-Tris gels to resolve smaller proteins.[1][3] Its lower pKa allows the trailing ion (MES) to unstack proteins differently than MOPS, providing sharper resolution for low-MW peptides.[1]

This compound: The Alkaline Specialist

This buffer is a structural analog of CABS and is used in niche high-pH applications.[1]

-

Workflow: Capillary Zone Electrophoresis (CZE) In CZE, high pH is often required to ensure all analytes (e.g., peptides) are fully deprotonated (negatively charged) and to generate a strong Electroosmotic Flow (EOF).[1]

Experimental Protocols

Preparation of 100 mM MES Buffer (pH 6.0)

Target Volume: 1 Liter

-

Dissolve: Weigh 19.52 g of MES free acid (MW: 195.2 g/mol ) into 800 mL of ultrapure water (18.2 MΩ).

-

Titrate: Monitor pH with a calibrated meter. Add 5M NaOH dropwise.[1]

-

Note: MES is an acid; you are titrating up to pH 6.0.[1]

-

-

Adjust: Once pH 6.0 is reached, top up to 1000 mL with water.

-

Sterilize: Filter through a 0.22 µm PES membrane.[1] Do not autoclave if precise concentration is critical (minor degradation may occur).[1]

Preparation of 100 mM this compound (pH 10.5)

Target Volume: 1 Liter

-

Dissolve: Weigh 18.13 g of the substance (MW: ~181.25 g/mol ) into 800 mL of ultrapure water.

-

Titrate: Check initial pH. It will likely be near neutral or slightly basic.

-

To reach pH 10.5, you may need to add NaOH (if starting with the free zwitterion/acid form) or HCl (if starting with a sodium salt).[1]

-

Critical Step: If the target pH (10.[1]5) is near the pKa, the buffering capacity is maximal.[1] Ensure the temperature is 25°C, as the pKa shifts significantly with temperature for amine buffers.[1]

-

-

Adjust: Top up to 1000 mL.

-

Storage: Store in plastic (HDPE). High pH buffers can leach silicates from glass over long periods.[1]

References

-

Good, N. E., et al. (1966).[1] Hydrogen ion buffers for biological research. Biochemistry, 5(2), 467–477.[1] Link[1]

- Foundational paper defining the criteria for MES and other "Good's Buffers".

-

Ferguson, W. J., et al. (1980).[1] Hydrogen ion buffers for biological research. II. Isolation and characterization of a second series of buffers. Analytical Biochemistry, 104(2), 300-310.[1] Link

- Describes the "Butane" series (CABS, ABS), establishing the high-pH properties of aminobutanesulfonic acids.

-

Sigma-Aldrich. (n.d.).[1] MES Buffer Product Specification & Properties. Link[1]

- Standard physicochemical d

-

ChemicalBook. (2024).[1] this compound CAS 89585-27-3 Data. Link

- Source for molecular weight and CAS identification of the ethylamino deriv

Structure and molecular weight of 4-(Ethylamino)butane-1-sulfonic acid

An In-Depth Technical Guide to 4-(Ethylamino)butane-1-sulfonic Acid

Abstract

This technical guide provides a comprehensive overview of this compound, a compound of increasing interest within the scientific community. Also known as N-Ethylhomotaurine, this molecule is a structural analog of homotaurine (Tramiprosate), a well-studied neuroprotective agent. This document details the compound's fundamental chemical and physical properties, outlines a probable synthetic pathway, and presents robust analytical methodologies for its quantification. Furthermore, it explores the biological relevance and potential applications of this compound, drawing parallels with homotaurine's role in neurodegenerative disease research. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed, practical understanding of this compound.

Chemical Identity and Physicochemical Properties

This compound is an organosulfur compound featuring a sulfonic acid group and a secondary amine. Its structure as a zwitterion at physiological pH imparts specific solubility and reactivity characteristics.

Core Identification

A summary of the primary identifiers for this compound is presented below.

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| Synonyms | N-Ethylhomotaurine, EHS | - |

| CAS Number | 89585-27-3 | [1][2][3] |

| Molecular Formula | C6H15NO3S | [1] |

| Molecular Weight | 181.25 g/mol | [1] |

Chemical Structure

The molecular structure consists of a four-carbon butane backbone, functionalized with a sulfonic acid moiety at the C1 position and an ethylamino group at the C4 position.

Caption: Chemical Structure of this compound.

Physicochemical Data

Detailed experimental physicochemical data for this specific compound is not widely published. However, based on its structure as an amino sulfonic acid, it is expected to be a white crystalline solid with high water solubility and low solubility in nonpolar organic solvents. Its zwitterionic nature suggests a high melting point.

Synthesis and Manufacturing Considerations

A practical and efficient synthesis of N-substituted aminosulfonic acids can often be achieved through the ring-opening of a sultone with a primary amine. A plausible and high-yielding synthetic route for this compound involves the nucleophilic attack of ethylamine on 1,4-butanesultone. This approach is analogous to the synthesis of related compounds where succinimide is reacted with 1,4-butanesultone.[4][5]

Proposed Reaction Scheme:

This reaction is typically carried out in a suitable solvent or neat, and the resulting product can be purified by recrystallization. The primary advantage of this method is its atom economy and the relatively safe and available starting materials.

Analytical Methodologies

Accurate quantification of this compound is critical for research and quality control. Due to its lack of a strong chromophore, direct UV-Vis detection is challenging. Therefore, derivatization or the use of universal detectors is required.

HPLC with Fluorescence Detection (HPLC-FLD)

A highly sensitive and robust method for quantifying primary and secondary amines involves pre-column derivatization with ortho-phthalaldehyde (OPA) in the presence of a thiol. This methodology has been successfully developed and validated for the parent compound, homotaurine, and is directly applicable to its N-ethylated analog.[6][7]

Principle: OPA reacts with the secondary amine of N-Ethylhomotaurine and a nucleophilic thiol (e.g., N-acetylcysteine) to form a highly fluorescent isoindole derivative, which can be detected with high sensitivity.

Detailed Protocol: Quantification via HPLC-FLD

-

Reagent Preparation:

-

Borate Buffer: Prepare a 0.05 M borate buffer and adjust the pH to 10.5.

-

OPA Solution: Prepare a 0.01 M solution of ortho-phthalaldehyde in a small amount of methanol and dilute with borate buffer.

-

NAC Solution: Prepare a 0.01 M solution of N-acetylcysteine (NAC) in deionized water.

-

Internal Standard (IS): A suitable internal standard, such as histidine, should be used.[6][7]

-

-

Derivatization Procedure:

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is effective.

-

Mobile Phase: A gradient elution system consisting of (A) potassium phosphate buffer (e.g., 0.02 M, pH 7.0) and (B) methanol.[7]

-

Flow Rate: 1.0 mL/min.

-

Detection: Fluorescence detector set to an excitation wavelength (λex) of 340 nm and an emission wavelength (λem) of 455 nm.[6][7]

-

Analytical Workflow Diagram

Caption: HPLC-FLD workflow for the analysis of N-Ethylhomotaurine.

Other Relevant Techniques

-

Capillary Zone Electrophoresis (CZE): CZE is another powerful technique for analyzing charged species like amino acids. A method involving derivatization with fluorescamine and UV detection has been reported for homotaurine and could be adapted for its N-ethyl analog.[8]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For complex matrices or when higher specificity is required, LC-MS/MS is the method of choice. It offers excellent sensitivity and structural confirmation without the need for derivatization. This technique has been used for related biomarkers.[9]

Applications and Biological Relevance

The scientific interest in this compound stems largely from its structural similarity to homotaurine (3-aminopropane-1-sulfonic acid), a natural amino acid found in certain seaweeds.[10] Homotaurine has been extensively investigated for its neuroprotective effects.

Neurodegenerative Diseases

-

Alzheimer's Disease: Homotaurine (marketed as Tramiprosate) was investigated in clinical trials for its potential to slow cognitive decline in Alzheimer's disease.[10][11] Its proposed mechanism involves binding to soluble amyloid-beta (Aβ) peptides, thereby inhibiting the formation of neurotoxic Aβ plaques in the brain.[10][12][13] While clinical trials did not meet their primary endpoints for all patients, the compound showed a favorable safety profile.[10] As a close structural analog, N-Ethylhomotaurine is a candidate for similar investigations.

-

Multiple Sclerosis (MS): Recent studies have highlighted homotaurine's function as a specific gamma-aminobutyric acid type A (GABAA) receptor agonist.[10] Oral administration of homotaurine was shown to ameliorate disease in animal models of multiple sclerosis, suggesting a therapeutic potential for targeting GABAA receptors in treating autoimmune neuroinflammation.[10]

Cognitive Support

Homotaurine is used as a dietary supplement to support brain health and cognitive function, particularly in cases of mild cognitive impairment.[13] It is believed to help preserve brain function by modulating neurotransmitter activity and reducing the accumulation of toxic protein aggregates.[13]

Conclusion

This compound (N-Ethylhomotaurine) is a compound with significant potential, primarily due to its relationship with the neuroprotective agent homotaurine. Its straightforward synthesis and the availability of robust analytical methods, such as HPLC-FLD, facilitate its study and application in research settings. For scientists and drug developers in the field of neurodegenerative diseases, N-Ethylhomotaurine represents a promising molecule for further investigation as a GABAA receptor agonist and an inhibitor of protein aggregation.

References

- MOLBASE. (n.d.). butane-1-sulfonic acid.

- Pharmaffiliates. (n.d.). 4-(Ethyl(m-tolyl)amino)butane-1-sulfonic Acid.

- SIELC Technologies. (2018, May 16). 4-((4-(Diethylamino)phenyl)amino)butane-1-sulphonic acid.

- CymitQuimica. (n.d.). CAS 14064-34-7: 4-Amino-1-butanesulfonic acid.

-

National Center for Biotechnology Information. (n.d.). 4-(Ethylamino)butanoic acid. PubChem. Retrieved from [Link]

- United States Environmental Protection Agency. (2025, October 15). This compound - HTTr Summary.

-

National Center for Biotechnology Information. (n.d.). 4-(Cyclohexylamino)butane-1-sulfonic acid. PubChem. Retrieved from [Link]

- Hupf, C., et al. (2022). Development and validation of an analytical method for the simultaneous determination of the alcohol biomarkers ethyl glucuronide, ethyl sulfate, N-acetyltaurine, and 16:0/18:1-phosphatidylethanol in human blood. Drug Testing and Analysis, 14(1), 105-114.

- Khaligh, N. G. (2014). 4-(Succinimido)-1-butane sulfonic acid as a Brönsted acid catalyst for synthesis of pyrano[4,3-b]pyran derivatives under solvent-free conditions. Chinese Chemical Letters, 25(12), 1595-1598.

- Google Patents. (n.d.). WO2010096925A1 - Homotaurine-supplemented and/or enriched edible material, methods of preparation and uses.

- Gkalepis, I., et al. (2023).

- Fabre, H., Perrin, C., & Bosc, N. (1999). Determination of homotaurine as impurity in calcium acamprosate by capillary zone electrophoresis.

- Apollo Pharmacy. (n.d.). Homotaurine: Uses, Side Effects and Medicines.

- Zeelab Pharmacy. (n.d.). Homotaurine Uses, Benefits, Side Effects And Medicines.

- Gkalepis, I., et al. (2023). In Vitro Permeability Study of Homotaurine Using a High-Performance Liquid Chromatography with Fluorescence Detection Pre-Column Derivatization Method.

-

Khaligh, N. G., et al. (n.d.). Scheme 1: Synthesis of 4-(succinimido)-1-butane sulfonic acid (SBSA). ResearchGate. Retrieved from [Link]

- Tian, J., et al. (2021). Homotaurine limits the spreading of T cell autoreactivity within the CNS and ameliorates disease in a model of multiple sclerosis. Scientific Reports, 11(1), 5438.

- WebMD. (n.d.). Homotaurine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews.

- ChemicalBook. (n.d.). 89585-27-3(this compound).

- Hopax. (2022, July 6). New selection about medications for Alzheimer's disease – What's Homotaurine?.

- Der Pharma Chemica. (n.d.). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Der Pharma Chemica.

Sources

- 1. butane-1-sulfonic acid-Molbase [molbase.com]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. 89585-27-3 CAS|this compound|生产厂家|价格信息 [m.chemicalbook.com]

- 4. html.rhhz.net [html.rhhz.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Determination of homotaurine as impurity in calcium acamprosate by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development and validation of an analytical method for the simultaneous determination of the alcohol biomarkers ethyl glucuronide, ethyl sulfate, N-acetyltaurine, and 16:0/18:1-phosphatidylethanol in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Homotaurine limits the spreading of T cell autoreactivity within the CNS and ameliorates disease in a model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Homotaurine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 12. Homotaurine: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]

- 13. Homotaurine Uses, Benefits, Side Effects And Medicines [zeelabpharmacy.com]

A Guide to Novel Good's Buffer Analogs for Alkaline pH Ranges

For researchers, scientists, and drug development professionals, maintaining precise pH control in the alkaline range is a critical, yet often challenging, aspect of experimental design. Traditional biological buffers frequently exhibit limitations at pH levels above 8, including instability, reactivity with assay components, and significant temperature-dependent pH shifts. This guide provides an in-depth exploration of a new generation of zwitterionic buffers—analogs of Good's original buffers—specifically designed to provide superior pH stability and chemical inertness in alkaline conditions. We will delve into the physicochemical properties, synthesis, and practical applications of key alkaline buffers such as TAPS, CHES, and CAPS, offering field-proven insights and detailed protocols to empower your research.

The Challenge of Buffering at Alkaline pH

The efficacy of many biological and chemical systems, from enzyme kinetics to protein crystallization and electrophoretic separations, is highly dependent on a stable alkaline environment. However, commonly used buffers like Tris often present significant drawbacks. For instance, the pKa of Tris is highly sensitive to temperature changes, which can lead to experimental variability.[1][2] Furthermore, its primary amine group can interfere with various biochemical reactions.[3] Carbonate buffers, while providing alkalinity, are susceptible to pH shifts due to the absorption of atmospheric CO2, making them unreliable for open systems.[4]

The ideal alkaline buffer should possess the characteristics defined by Dr. Norman Good: high water solubility, minimal interaction with biological components, low membrane permeability, and a pKa value that is minimally affected by concentration, temperature, and ionic composition.[3] The novel analogs discussed herein are designed to meet these stringent criteria for high-pH applications.

A New Generation of Alkaline Buffers: TAPS, CHES, and CAPS

To address the need for reliable alkaline buffering, several zwitterionic compounds have been developed and characterized. Among the most prominent are TAPS, CHES, and CAPS, which offer a range of pKa values to cover the moderately to highly alkaline pH spectrum.

-

TAPS (N-[Tris(hydroxymethyl)methyl]-3-aminopropanesulfonic acid) : As a member of the Tris buffer family, TAPS is a zwitterionic buffer with a pKa of approximately 8.4, making it effective in the pH range of 7.7 to 9.1.[5] It is frequently utilized in capillary electrophoresis for DNA analysis and in various enzyme assays.[5][6]

-

CHES (2-(N-Cyclohexylamino)ethanesulfonic acid) : CHES is a cyclohexylamine-based buffer with a pKa of about 9.3, providing a useful buffering range from 8.6 to 10.0.[7][8] Its utility shines in studying enzymatic processes that operate above physiological pH.[9][10]

-

CAPS (N-Cyclohexyl-3-aminopropanesulfonic acid) : With a pKa of 10.4, CAPS is an excellent choice for experiments requiring a highly alkaline environment, offering a stable pH between 9.7 and 11.1.[11][12] It is widely used in Western blotting, particularly for the transfer of high molecular weight proteins, and in protein sequencing.[11]

Physicochemical Properties and Comparison

The selection of an appropriate buffer is a critical decision in experimental design. The following table summarizes and compares the key physicochemical properties of TAPS, CHES, and CAPS.

| Property | TAPS | CHES | CAPS |

| Chemical Formula | C₇H₁₇NO₆S | C₈H₁₇NO₃S | C₉H₁₉NO₃S |

| Molecular Weight | 243.28 g/mol [5] | 207.29 g/mol [13] | 221.32 g/mol [11] |

| pKa (at 25°C) | 8.4[5] | 9.3[7][8] | 10.4[11][12] |

| Effective pH Range | 7.7 – 9.1[5] | 8.6 – 10.0[8][13] | 9.7 – 11.1[11][12] |

| ΔpKa/ΔT (°C⁻¹) | -0.018[14] | N/A | -0.026 to -0.032[15][16] |

| Metal Chelation | Binds Co(II) and Ni(II).[17] Strong interaction with Cu, Cr, and Fe; weak interaction with Zn, Cd, and Pb.[18] | Weak or negligible complexation with most metal ions.[9][13] | Very low metal-binding constants.[1][11][19] |

Note: A specific value for the temperature dependence of pKa for CHES was not available in the searched literature.

Synthesis of Novel Alkaline Buffers

Understanding the synthesis of these buffer compounds provides insight into their chemical nature and potential impurities.

Synthesis of TAPS

TAPS can be synthesized by the reaction of tris(hydroxymethyl)aminomethane (Tris) with 1,3-propanesultone (1,3-PS) in an alcohol solvent. The process typically involves heating the reactants under reflux, followed by cooling to allow the product to crystallize. The crude product is then filtered and washed with ethanol before being dried in a vacuum oven. The recycling of the reaction solvent has been shown to improve the yield and purity of the final product.[20]

Caption: Synthesis pathway for TAPS buffer.

Synthesis of CHES and CAPS

While detailed, readily available synthesis protocols for CHES were not prominent in the search results, the general approach for N-substituted aminosulfonic acids involves the reaction of a primary or secondary amine with a sultone or a haloalkanesulfonate. For CAPS, the synthesis involves the reaction of cyclohexylamine with 1,3-propanesultone.

Practical Applications and Case Studies

The unique properties of these alkaline buffers make them indispensable in a variety of research and development applications.

-

Enzymology : Many enzymes exhibit optimal activity in alkaline conditions. CHES and CAPS are particularly useful for studying such enzymes due to their high pKa values and low reactivity with metal ions, which can be crucial for metalloenzyme activity.[1][10][11][19]

-

Electrophoresis : TAPS is a common component in running buffers for DNA and RNA electrophoresis, where a stable alkaline pH is necessary to maintain the negative charge of nucleic acids for proper separation.[5][6] CAPS is often the buffer of choice for Western blotting of high molecular weight proteins or when downstream protein sequencing is required, as its high pH facilitates efficient protein transfer to membranes.[11]

-

Drug Formulation and Development : The stability of pharmaceutical compounds is often pH-dependent. Buffers are crucial in drug formulations to maintain a pH that ensures drug solubility, stability, and biological activity.[2] The minimal salt and temperature effects on the pKa of Good's buffer analogs make them suitable candidates for formulation studies.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the preparation of these novel alkaline buffers. Adherence to these protocols is crucial for experimental reproducibility.

Protocol 1: Preparation of 1 M TAPS Stock Solution (pH 8.4)

This protocol details the preparation of a 1 M stock solution of TAPS, which can be diluted to the desired working concentration.

Materials:

-

TAPS powder (MW: 243.28 g/mol )

-

High-purity, deionized water

-

Sodium hydroxide (NaOH) solution (e.g., 10 M) for pH adjustment

-

Calibrated pH meter

-

Magnetic stirrer and stir bar

-

1 L volumetric flask

-

Sterile filtration unit (0.22 µm) or autoclave

Procedure:

-

Weighing: Accurately weigh 243.28 g of TAPS powder.

-

Dissolving: In a beaker, add the TAPS powder to approximately 800 mL of deionized water. Use a magnetic stir bar to facilitate complete dissolution.

-

pH Adjustment:

-

Calibrate the pH meter at the temperature at which the buffer will be used.

-

Immerse the pH electrode in the TAPS solution.

-

Slowly add the NaOH solution dropwise while continuously stirring and monitoring the pH.

-

Continue adding NaOH until the pH reaches 8.4. Causality: The addition of a strong base like NaOH is necessary to deprotonate the acidic sulfonic acid group of the zwitterionic TAPS, bringing the pH into its effective buffering range.

-

-

Final Volume: Transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the flask to ensure a complete transfer of the buffer. Add deionized water to the 1 L mark.

-

Sterilization and Storage: For applications requiring sterility, filter the solution through a 0.22 µm filter or autoclave. Store the buffer at room temperature.

Caption: Workflow for preparing 1 M TAPS buffer.

Protocol 2: Preparation of 0.5 M CHES Stock Solution (pH 9.5)

This protocol provides instructions for preparing a 0.5 M stock solution of CHES.

Materials:

-

CHES powder (MW: 207.29 g/mol )[13]

-

High-purity, deionized water

-

NaOH solution (e.g., 10 M) for pH adjustment

-

Calibrated pH meter

-

Magnetic stirrer and stir bar

-

1 L volumetric flask

-

Sterile storage bottles

Procedure:

-

Weighing: Weigh 103.65 g of CHES powder.

-

Dissolving: Add the CHES powder to 800 mL of deionized water in a beaker and dissolve using a magnetic stirrer.

-

pH Adjustment:

-

Final Volume: Transfer the solution to a 1 L volumetric flask and add deionized water to the mark.

-

Storage: Transfer the final solution to a sterile bottle and store at room temperature.[22]

Protocol 3: Preparation of 10x CAPS Transfer Buffer (pH 11.0) for Western Blotting

This protocol is for a 10x concentrated CAPS buffer, commonly used in Western blotting.

Materials:

-

CAPS powder (MW: 221.32 g/mol )[11]

-

High-purity, deionized water

-

NaOH solution for pH adjustment

-

Calibrated pH meter

-

Magnetic stirrer and stir bar

-

1 L volumetric flask

Procedure:

-

Preparation of 1x Buffer (for reference): A typical 1x CAPS transfer buffer contains 10 mM CAPS and 10% (v/v) methanol, adjusted to pH 11.0.[21]

-

Weighing for 10x Stock: To prepare a 1 L 10x stock (100 mM CAPS), weigh 22.13 g of CAPS powder.

-

Dissolving: Dissolve the CAPS powder in approximately 900 mL of deionized water.

-

pH Adjustment: Adjust the pH to 11.0 with NaOH.

-

Final Volume: Bring the final volume to 1 L with deionized water.

-

Use in Western Blotting: To prepare 1 L of 1x working transfer buffer, mix 100 mL of 10x CAPS stock, 100 mL of methanol, and 800 mL of deionized water. Causality: Methanol is added to the transfer buffer to aid in stripping SDS from proteins, which enhances their binding to the transfer membrane.[7] It also helps to prevent gel swelling during the transfer process.[21][23]

Quality Control and Best Practices

To ensure the reliability and reproducibility of experiments, rigorous quality control of buffer preparation is essential.

-

pH Meter Calibration: Always calibrate your pH meter with fresh, certified standards before use. The calibration should bracket the target pH of your buffer.[24][25]

-

Reagent Quality: Use high-purity water and reagents to avoid contamination that could affect the final pH or interfere with your experiment.[24][25] In a GMP environment, all raw materials must meet stipulated specifications.[26][27]

-

Temperature Considerations: The pKa of many buffers is temperature-dependent.[2] Therefore, it is crucial to adjust the final pH of the buffer at the temperature at which it will be used.[1][25]

-

Avoiding "Overshooting" pH: When adjusting the pH, add the acid or base slowly to avoid overshooting the target pH. Correcting an overshot pH by adding the corresponding acid or base will alter the ionic strength of the buffer, potentially affecting experimental outcomes.[28]

-

Storage: Store buffers in tightly sealed containers to prevent contamination and, for alkaline buffers, to minimize the absorption of atmospheric CO2, which can lower the pH over time.[4]

Future Perspectives

The development of novel buffering agents is an ongoing field of research. Innovations include the creation of "universal buffers" composed of a mixture of buffering agents to cover a broad pH range and the synthesis of Good's buffer-based ionic liquids, which exhibit self-buffering properties and enhanced biocompatibility.[29] These advancements promise to provide researchers with even more versatile and reliable tools for pH control in a wide array of biological and chemical applications.

References

-

Synthesis of Biological Buffer TAPS CAS29915-38-6 White Powder with High Purity. (n.d.). Hubei New Desheng Material Technology Co., Ltd. Retrieved from [Link]

-

CAPS Buffer 0.5M, pH 11.0. (n.d.). bioWORLD. Retrieved from [Link]

-

Biological buffers pKa calculation. (n.d.). ECOM. Retrieved from [Link]

-

Preparation method and application of CHES buffer. (2023, May 8). Hubei New Desheng Material Technology Co., Ltd. Retrieved from [Link]

-

Chemical properties and preparation methods of CHES buffer. (2023, December 20). Hubei New Desheng Material Technology Co., Ltd. Retrieved from [Link]

-

Thermodynamic constants of N-[tris(hydroxymethyl)methyl-3-amino]propanesulfonic acid (Taps) from the temperatures 278.15 K to 328.15 K. (2025, August 7). ResearchGate. Retrieved from [Link]

-

Buffers in Biologics Manufacturing. (2017, February 13). BioProcess International. Retrieved from [Link]

-

Preparation of CHES buffer solution and determination of solution pH value. (2025, August 9). Hubei New Desheng Material Technology Co., Ltd. Retrieved from [Link]

-

Common Pitfalls to Avoid When Mixing Buffers. (2020, July 29). Gate Scientific. Retrieved from [Link]

-

Buffer Preparation — Hints, Tips and Common Errors. (2022, April 15). LCGC International. Retrieved from [Link]

-

The differences in properties and uses between CAPS and CAPSO, both of which are Good's buffer agents. (2025, April 8). Hubei New Desheng Material Technology Co., Ltd. Retrieved from [Link]

-

Self-buffering and biocompatible ionic liquid based biological media for enzymatic research. (n.d.). SciSpace. Retrieved from [Link]

-

TAPS (buffer). (n.d.). In Wikipedia. Retrieved from [Link]

-

Maximizing scale up: Critical considerations for buffer preparation. (2023, April 2). BioProcess International. Retrieved from [Link]

-

Buffer solutions in drug formulation and processing: How pKa values depend on temperature, pressure and ionic strength. (2019). Roskilde University. Retrieved from [Link]

-

What is the suitable protein buffer to study on binding with metal? (2014, November 13). ResearchGate. Retrieved from [Link]

-

Biological buffers and their interactions with metal ions. (2018, October 5). Hopax Fine Chemicals. Retrieved from [Link]

-

TAPS Buffer | CAS 29915-38-6. (n.d.). Hopax Fine Chemicals. Retrieved from [Link]

-

CHES Buffer | CAS 103-47-9. (n.d.). Hopax Fine Chemicals. Retrieved from [Link]

-

Using Alkaline Buffers For Calibrations Is Not Without Risk. (2023, June 1). Hydro-Trent. Retrieved from [Link]

-

Buffer preparation - Hints, tips and common errors. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Stability Constants for the Equilibrium Models of Iron(III) with Several Biological Buffers in Aqueous Solutions. (n.d.). ResearchGate. Retrieved from [Link]

-

Quality Control for GMP Manufacturing. (n.d.). Beckman Coulter. Retrieved from [Link]

-

CHES (buffer). (n.d.). In Wikipedia. Retrieved from [Link]

-

Buffer Solutions in Drug Formulation and Processing: How pKa values Depend on Temperature, Pressure and Ionic Strength. (2019). ResearchGate. Retrieved from [Link]

-

The Importance of Buffers in Downstream Processing. (2016, April 1). BioPharm International. Retrieved from [Link]

-

The Importance of Quality Control In Pharmaceutical Manufacturing. (2025, August 6). ReAgent. Retrieved from [Link]

-

CHES Buffer 0.5M, pH 9.0. (n.d.). bioWORLD. Retrieved from [Link]

-

Appropriate Buffers for Studying the Bioinorganic Chemistry of Silver(I). (2020, March 22). MDPI. Retrieved from [Link]

Sources

- 1. Buffers - ITW Reagents [itwreagents.com]

- 2. rucforsk.ruc.dk [rucforsk.ruc.dk]

- 3. grokipedia.com [grokipedia.com]

- 4. kelfos.in [kelfos.in]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Preparation of CHES buffer solution and determination of solution pH value-blood collection,Biological buffer,Hubei Xindesheng Material [whdsbio.cn]

- 8. CHES (buffer) - Wikipedia [en.wikipedia.org]

- 9. goldbio.com [goldbio.com]

- 10. You are being redirected... [bio-world.com]

- 11. You are being redirected... [bio-world.com]

- 12. The differences in properties and uses between CAPS and CAPSO, both of which are Good's buffer agents - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 13. CHES Buffer | CAS 103-47-9 - Products - Hopax Fine Chemicals [hopaxfc.com]

- 14. itwreagents.com [itwreagents.com]

- 15. reachdevices.com [reachdevices.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. TAPS (buffer) - Wikipedia [en.wikipedia.org]

- 18. TAPS Buffer | CAS 29915-38-6 - Products - Hopax Fine Chemicals [hopaxfc.com]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis of Biological Buffer TAPS CAS29915-38-6 White Powder with High Purity [vacutaineradditives.com]

- 21. Preparation method and application of CHES buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 22. CHES (0.5 M, pH 9.5) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 23. bioprocessintl.com [bioprocessintl.com]

- 24. gatescientific.com [gatescientific.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. documents.thermofisher.com [documents.thermofisher.com]

- 27. reagent.co.uk [reagent.co.uk]

- 28. chromatographyonline.com [chromatographyonline.com]

- 29. scispace.com [scispace.com]

Methodological & Application

How to prepare 4-(Ethylamino)butane-1-sulfonic acid buffer solution

Application Note: Preparation and Characterization of 4-(Ethylamino)butane-1-sulfonic Acid Buffer

Executive Summary

This guide details the preparation, characterization, and quality control of This compound (CAS: 89585-27-3) buffer solutions. Structurally analogous to "Good's Buffers" like CABS and ABS, this zwitterionic compound is utilized primarily in high-pH biological assays, capillary electrophoresis, and ion-exchange chromatography where low UV absorbance and minimal metal chelation are critical.

Key Scientific Insight: Unlike common buffers (e.g., HEPES), specific pKa data for N-ethyl derivatives of aminobutanesulfonic acid varies by ionic strength and temperature. Therefore, this protocol includes a mandatory pKa Determination Workflow to ensure experimental reproducibility.

Chemical Identity & Properties

| Property | Specification |

| Chemical Name | This compound |

| Synonyms | N-Ethyl-ABS; N-Ethylhomotaurine |

| CAS Number | 89585-27-3 |

| Formula | |

| Molecular Weight | 181.25 g/mol |

| Predicted pKa | ~10.0 – 10.8 (at 25°C) |

| Useful pH Range | 9.5 – 11.5 |

| Solubility | High (Water) |

Materials & Equipment

-

Reagent: this compound (Purity >98%).

-

Base: 5 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (Analytical Grade).

-

Solvent: Ultra-pure deionized water (18.2 MΩ·cm at 25°C).

-

Instrumentation: Calibrated pH meter (3-point calibration: pH 7.0, 10.0, 12.0), Magnetic stirrer.

Protocol 1: Critical Characterization (pKa Determination)

Rationale: Because the exact pKa of this specific ethyl-derivative can shift based on concentration and temperature, relying on literature values for homologous compounds (like CABS, pKa 10.7) is insufficient for sensitive applications. You must empirically determine the pKa in your specific experimental conditions.

Step-by-Step Methodology:

-

Preparation: Dissolve 1.81 g (10 mmol) of this compound in 40 mL of deionized water.

-

Initial Reading: Record the initial pH. It should be acidic to neutral (zwitterionic form).

-

Titration: Slowly add 1.0 M NaOH in 0.5 mL increments while stirring. Record pH after stabilization.

-

Calculation: Plot pH vs. Volume of NaOH. The inflection point (where

is minimal and pH change is slowest) represents the pKa.-

Note: At 50% neutralization (0.5 equivalents of base added), pH = pKa.

-

Protocol 2: Preparation of 1.0 M Stock Solution

This stock solution serves as the master mix for downstream dilutions.

Target: 100 mL of 1.0 M Stock.

-

Weighing: Accurately weigh 18.13 g of this compound.

-

Dissolution: Transfer to a beaker and add 75 mL of ultra-pure water. Stir until fully dissolved.

-

Filtration (Optional): If the solution is not perfectly clear, filter through a 0.22 µm PES membrane.

-

Why PES? Polyethersulfone has low protein binding and chemical compatibility with sulfonates.

-

-

Volume Adjustment: Transfer to a 100 mL volumetric flask. Add water to the mark.[1][2][3][4]

-

Storage: Store at +4°C. Stable for 6 months. Protect from light to prevent slow oxidative degradation of the amine.

Protocol 3: Preparation of Working Buffer (Example: 50 mM, pH 10.5)

Target: 1 Liter of 50 mM Buffer at pH 10.5 (at 25°C).

Step-by-Step Procedure:

-

Dispense Stock: Transfer 50.0 mL of the 1.0 M Stock Solution (from Protocol 2) into a beaker.

-

Dilution: Add approximately 850 mL of ultra-pure water.

-

Active pH Adjustment:

-

Place the beaker on a magnetic stirrer.

-

Insert the calibrated pH electrode.

-

Add 5 M NaOH dropwise.

-

Caution: As the pH approaches 10.0, the buffering capacity increases. Add base slower to avoid overshooting.

-

Stop exactly at pH 10.5 .

-

-

Final Volume: Transfer to a 1 L volumetric flask and top up with water to the mark.

-

Verification: Invert 5 times to mix. Pour a small aliquot to re-verify pH.

Workflow Visualization

The following diagram illustrates the logic flow for preparing and validating the buffer, ensuring self-correcting quality control.

Caption: Logical workflow for the preparation and validation of EABS buffer, including a mandatory pKa verification loop.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| pH Drifts > 0.1 units | Temperature fluctuation | Ensure buffer and pH meter are at the same temperature (25°C). |

| Precipitation | High Concentration (>1M) | EABS is highly soluble, but avoid >2M stocks. Warm to 30°C to redissolve. |

| Yellowing of Solution | Oxidation of Amine | Discard. Use fresh reagent and store in dark/amber bottles. |

| No Buffering at pH 7.0 | Wrong pH Range | EABS is a high pH buffer (pKa ~10). Use HEPES or MOPS for pH 7.0. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 118765, 1-Butanesulfonic acid, 4-[(4-aminophenyl)butylamino]- (Structural Analog). Retrieved from [Link]

- Good, N. E., et al. (1966).Hydrogen Ion Buffers for Biological Research. Biochemistry.

Sources

Leveraging Zwitterionic Sulfonic Acids in Chromatography: A Practical and Mechanistic Guide to 4-(Ethylamino)butane-1-sulfonic Acid (EABS) as a Novel Mobile Phase Additive

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals engaged in analytical and preparative chromatography.

Abstract: This technical guide provides a comprehensive exploration of 4-(Ethylamino)butane-1-sulfonic acid (EABS), a zwitterionic compound, as a potential mobile phase additive for challenging chromatographic separations. Moving beyond conventional additives like trifluoroacetic acid (TFA) and formic acid (FA), we delve into the unique physicochemical properties of EABS. This document outlines the theoretical mechanisms by which EABS can enhance selectivity and improve peak shape in both Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC). Detailed, step-by-step protocols are provided as robust starting points for method development, targeting complex analytes such as polar molecules, peptides, and zwitterions. The guide emphasizes the causal relationships behind experimental choices, potential drawbacks such as mass spectrometry compatibility, and troubleshooting strategies to empower chromatographers to innovate and solve complex separation problems.

Introduction: The Evolving Role of Mobile Phase Additives

In high-performance liquid chromatography (HPLC), the choice of mobile phase additive is critical for achieving desired retention, selectivity, and peak shape, particularly for ionizable analytes.[1][2] For decades, trifluoroacetic acid (TFA) has been a workhorse in reversed-phase chromatography, especially for peptides and proteins, due to its effectiveness as an ion-pairing agent that minimizes undesirable secondary interactions with the stationary phase.[3][4] However, its significant signal suppression effects in electrospray ionization mass spectrometry (ESI-MS) represent a major liability.[4] Conversely, formic acid (FA) is favored for LC-MS applications due to its volatility, but it is a weaker ion-pairing agent and often yields broader peaks and less efficient separations.[4][5]

This performance gap has driven the search for alternative mobile phase modifiers. Zwitterionic buffers, such as MES and HEPES, have demonstrated unique advantages, particularly in ion-exchange and HILIC modes, by their ability to control pH at the stationary phase surface without being repelled by surface charges.[6][7] This leads to more predictable and robust separations.[7]

This guide focuses on this compound (EABS), a compound possessing both a basic secondary amine and a strongly acidic sulfonic acid group. Its inherent zwitterionic nature across a wide pH range makes it an intriguing candidate for addressing common chromatographic challenges. We will explore its mechanistic functions and provide actionable protocols for its implementation.

Part 1: Mechanistic Insights into EABS Functionality

The unique structure of EABS—a positively chargeable amino group and a permanently negative sulfonate group—dictates its behavior as a mobile phase additive. It can theoretically engage in multiple interaction types to modulate analyte retention and selectivity.

Zwitterionic Shielding in HILIC

In HILIC, which is used for the separation of polar compounds, secondary ionic interactions between analytes and the polar stationary phase (often bare silica with acidic silanol groups) can lead to poor peak shape and unpredictable retention.[8] A key function of a buffer salt in the HILIC mobile phase is to control these ionic interactions.[8][9]

EABS, as a zwitterionic molecule, can effectively "shield" charged sites on both the analyte and the stationary phase. Its positively charged ethylamino group can interact with deprotonated silanols on a silica surface, while its negative sulfonate group can interact with cationic analytes. This dual-interaction capability can neutralize electrostatic repulsions and attractions that cause peak tailing, leading to more symmetric peaks and reproducible retention times.

Dynamic Ion-Pairing in Reversed-Phase Chromatography

In reversed-phase chromatography, EABS can function as a dynamic ion-pairing or ion-interaction reagent. Unlike traditional alkyl sulfonates, which provide a negative charge to pair with cationic analytes, EABS offers both positive and negative charges.[10][11]

-

For Basic Analytes (Cations): The sulfonate group of EABS can form an ion pair with protonated basic analytes, increasing their hydrophobicity and retention on a C18 column.

-

For Acidic Analytes (Anions): The protonated ethylamino group of EABS can interact with anionic analytes, effectively neutralizing their charge and reducing electrostatic repulsion from the silica backbone, which can improve peak shape.

This dual nature makes EABS a potentially versatile tool for separating complex mixtures containing both acidic and basic compounds.

Diagram 1: Proposed Mechanism of EABS in Chromatography This diagram illustrates the dual-nature interaction of EABS. It can shield charged stationary phase sites in HILIC and simultaneously act as an ion-interaction agent for both cationic and anionic analytes in reversed-phase modes.

Caption: Conceptual model of EABS interactions in RP and HILIC modes.

Part 2: Protocols for Method Development

The following protocols are designed as validated starting points. Successful implementation requires systematic optimization of parameters such as additive concentration, pH, and organic modifier gradient.

Protocol 1: Separation of Polar Basic Compounds using EABS in HILIC

This protocol is suitable for small, polar basic molecules (e.g., neurotransmitters, small peptides) that are poorly retained in reversed-phase chromatography.

1. Materials and Equipment:

-

HPLC or UHPLC system with a UV detector

-

HILIC column (e.g., bare silica, amide, or zwitterionic phase, 100 Å, 2.1 or 4.6 mm i.d.)

-

This compound (EABS)

-

HPLC-grade acetonitrile (ACN) and water

-

Formic acid or ammonium hydroxide for pH adjustment

-

Analytical balance and pH meter

2. Mobile Phase Preparation:

-

Aqueous Stock (100 mM EABS): Dissolve 1.813 g of EABS in water to a final volume of 100 mL.

-

Mobile Phase A (Aqueous): 95:5 Water:ACN with 10 mM EABS. To prepare 1 L, add 100 mL of the 100 mM EABS stock to 850 mL of water. Adjust pH if necessary (target pH 3.0-6.0). Add 50 mL of ACN and bring to a final volume of 1 L with water.

-

Mobile Phase B (Organic): 95:5 ACN:Water with 10 mM EABS. To prepare 1 L, add 100 mL of the 100 mM EABS stock to 50 mL of water. Add ACN to a final volume of 1 L. Note: Ensure EABS is fully dissolved before adding the full volume of ACN to prevent precipitation.

3. Chromatographic Conditions (Starting Point):

| Parameter | Recommended Condition | Rationale |

|---|---|---|

| Column | Zwitterionic HILIC, 2.1 x 100 mm, 1.7 µm | Provides both hydrophilic partitioning and electrostatic interaction. |

| Mobile Phase A | 95:5 Water:ACN + 10 mM EABS, pH 4.5 | The aqueous component drives elution in HILIC. |

| Mobile Phase B | 95:5 ACN:Water + 10 mM EABS, pH 4.5 | High organic content promotes retention in HILIC. |

| Gradient | 95% B to 50% B over 10 minutes | A broad gradient to scout for analyte elution. |

| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temp. | 40 °C | Improves peak shape and reduces mobile phase viscosity. |

| Detection | UV at 210-280 nm (analyte dependent) | Select wavelength based on analyte chromophore. |

| Injection Vol. | 2 µL | Small volume to minimize peak distortion. |

4. Optimization Strategy:

-

EABS Concentration: Test concentrations from 5 mM to 25 mM. Higher concentrations can improve shielding of stationary phase sites but may also increase viscosity and background noise.

-

pH Adjustment: Adjusting the mobile phase pH can alter the charge state of both the analytes and the secondary amine on EABS, providing an additional tool for optimizing selectivity.

-